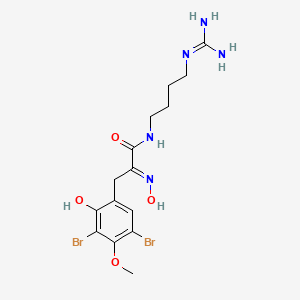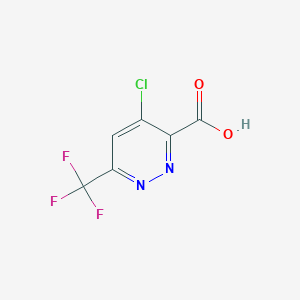
4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,6-dichloropyridazine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyridazine derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
類似化合物との比較
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar structure but lacks the carboxylic acid group.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a pyridine ring instead of a pyridazine ring.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: Contains an additional chlorine atom at the 3-position.
Uniqueness
4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the pyridazine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C6H2ClF3N2O2 |
|---|---|
分子量 |
226.54 g/mol |
IUPAC名 |
4-chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-2-1-3(6(8,9)10)11-12-4(2)5(13)14/h1H,(H,13,14) |
InChIキー |
VECIDNMSIIIWCH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1C(F)(F)F)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)
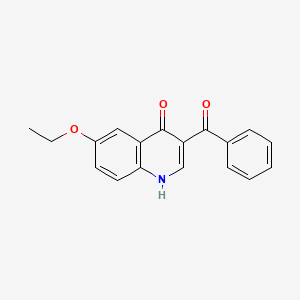
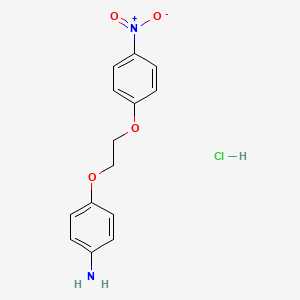
![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
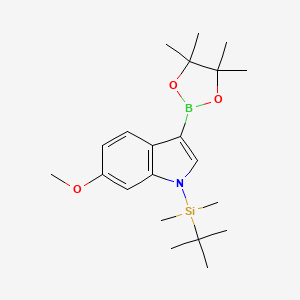
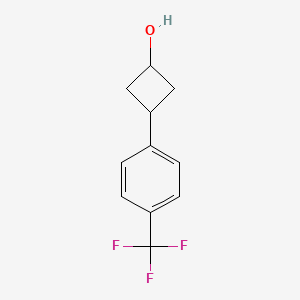

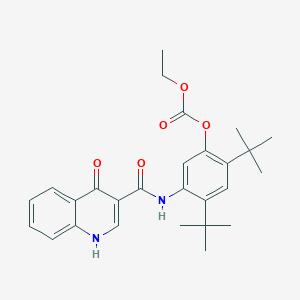

![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
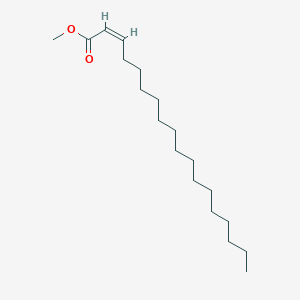
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
